molecular formula C9H13ClN2O3 B2497002 2-(4-Methoxy-3-nitrophenyl)ethanamine;hydrochloride CAS No. 858855-63-7

2-(4-Methoxy-3-nitrophenyl)ethanamine;hydrochloride

Cat. No.: B2497002
CAS No.: 858855-63-7
M. Wt: 232.66
InChI Key: DSAMSIKXTVJSEL-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-nitrophenyl)ethanamine hydrochloride is a substituted phenethylamine derivative characterized by a methoxy group at the para position (C4) and a nitro group at the meta position (C3) on the aromatic ring. The compound exists as a hydrochloride salt, enhancing its solubility and stability in aqueous environments.

Properties

IUPAC Name

2-(4-methoxy-3-nitrophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c1-14-9-3-2-7(4-5-10)6-8(9)11(12)13;/h2-3,6H,4-5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAMSIKXTVJSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-nitrophenyl)ethanamine;hydrochloride typically involves the nitration of 4-methoxyphenethylamine followed by reduction and subsequent conversion to the hydrochloride salt. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position. The resulting nitro compound is then reduced using a suitable reducing agent such as iron powder or catalytic hydrogenation to yield the corresponding amine. Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-nitrophenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation with palladium on carbon are frequently used.

    Substitution: Reagents like sodium methoxide or other strong nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to 2-(4-Methoxy-3-aminophenyl)ethanamine.

    Substitution: Formation of various substituted phenethylamine derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor in synthesizing more complex organic molecules, particularly in creating derivatives with potential pharmaceutical applications.

Biological Activities

  • Antimicrobial Properties : Research indicates that 2-(4-Methoxy-3-nitrophenyl)ethanamine;hydrochloride exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms and efficacy as an anticancer agent .

Medicinal Chemistry

  • Pharmaceutical Intermediate : The compound is explored as a potential intermediate in drug development, particularly for conditions like hypertension and other cardiovascular diseases due to its structural similarities to known pharmacological agents .

Industrial Applications

  • Dyes and Pigments : Its unique structural properties allow it to be utilized in producing specialty chemicals, including dyes and pigments for various industrial applications.

Case Studies

  • Antimicrobial Activity Study : A study conducted on various derivatives of phenethylamines demonstrated that modifications at the 3- and 4-positions significantly enhanced antimicrobial efficacy against Escherichia coli and Staphylococcus aureus .
  • Anticancer Efficacy Evaluation : In vitro assays revealed that this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-nitrophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-Methoxy-3-nitrophenyl)ethanamine hydrochloride and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Applications References
2-(4-Methoxy-3-nitrophenyl)ethanamine HCl 4-OCH₃, 3-NO₂ C₉H₁₂ClN₂O₃ 230.66 (calculated) Hypothesized HSP90 inhibition, CNS activity
2-(4-Nitrophenyl)ethylamine HCl 4-NO₂ C₈H₁₁ClN₂O₂ 198.64 Chemical intermediate; no reported bioactivity
2-(4-Chlorophenyl)ethanamine (Lorcaserin intermediate) 4-Cl C₈H₁₀ClN 155.63 Antiobesity drug synthesis (Lorcaserin HCl)
25B-NBOMe HCl 4-Br, 2,5-OCH₃, N-benzyl substitution C₁₉H₂₃BrNO₃·HCl 428.76 Hallucinogenic; serotonin 5-HT₂A receptor agonist
3,4-Methylenedioxyphenethylamine HCl 3,4-OCH₂O- (methylenedioxy) C₉H₁₂ClNO₂ 209.65 Psychoactive; entactogen (similar to MDMA)
Diphenhydramine HCl N,N-dimethyl, diphenylmethoxy C₁₇H₂₁NO·HCl 291.82 Antihistamine; anticholinergic

Structural and Functional Insights:

Substituent Position and Electronic Effects: The meta-nitro and para-methoxy groups in the target compound create a unique electronic profile. In contrast, the methoxy group (-OCH₃) is electron-donating, improving solubility and possibly modulating receptor affinity. Comparatively, 2-(4-nitrophenyl)ethylamine HCl lacks the methoxy group, reducing its polarity and likely altering bioavailability .

Pharmacological Activity: 25B-NBOMe HCl (a hallucinogen) demonstrates that substitution patterns (e.g., halogen, methoxy, benzyl groups) on phenethylamines critically influence serotonin receptor binding. The target compound’s nitro group may confer distinct receptor interactions compared to halogenated analogs . 3,4-Methylenedioxyphenethylamine HCl (similar to MDMA) highlights how methylenedioxy rings enhance entactogenic effects, whereas the nitro group in the target may shift activity toward other pathways .

Synthetic Applications :

  • The synthesis of Lorcaserin HCl (via 2-(4-chlorophenyl)ethanamine) involves N-protection and Friedel-Crafts alkylation, suggesting analogous routes for synthesizing the target compound .

Toxicity and Stability :

  • Nitro-containing compounds (e.g., 25B-NBOMe) are associated with severe toxicities, including serotonin syndrome and cardiovascular effects . The target compound’s nitro group necessitates rigorous toxicological evaluation.

Biological Activity

2-(4-Methoxy-3-nitrophenyl)ethanamine; hydrochloride is a chemical compound that has gained attention in pharmacological research due to its potential biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : 2-(4-Methoxy-3-nitrophenyl)ethanamine; hydrochloride
  • Molecular Formula : C10H12ClN3O3
  • Molecular Weight : 245.68 g/mol

Research indicates that 2-(4-Methoxy-3-nitrophenyl)ethanamine; hydrochloride may interact with various biological targets, including neurotransmitter systems and enzymes. The presence of the methoxy and nitro groups on the phenyl ring suggests potential interactions with receptors involved in neuropharmacology.

  • Neuroprotective Effects : Studies have shown that related compounds can exhibit neuroprotective properties, particularly against oxidative stress in neuronal cells. For instance, compounds derived from similar scaffolds demonstrated protective effects on PC12 cells exposed to corticosterone-induced lesions, suggesting a mechanism that may involve modulation of neuroinflammatory pathways .
  • Antidepressant Activity : In vivo studies have indicated that compounds with similar structures can reduce immobility time in forced swim tests (FST), suggesting potential antidepressant effects. This activity may be linked to alterations in serotonin and norepinephrine levels in the brain .

Biological Activity Summary

The biological activities of 2-(4-Methoxy-3-nitrophenyl)ethanamine; hydrochloride can be summarized as follows:

Activity Type Description References
NeuroprotectionProtects neuronal cells from damage induced by glucocorticoids, potentially through anti-inflammatory mechanisms.
Antidepressant ActivityReduces immobility in behavioral tests, indicating potential for treating depression.
CytotoxicityExhibits low cytotoxicity on normal human cell lines (HEK293 and L02) at certain concentrations.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to 2-(4-Methoxy-3-nitrophenyl)ethanamine; hydrochloride:

  • Synthesis and Evaluation : In one study, the compound was synthesized as an intermediate in the development of novel antidepressants. The resulting derivatives showed varied biological activities, with some demonstrating significant neuroprotective effects .
  • In Vitro Studies : Research utilizing PC12 cell lines has revealed that derivatives of this compound can mitigate oxidative stress, thereby enhancing cell viability under harmful conditions .
  • Comparative Analysis : Compounds structurally similar to 2-(4-Methoxy-3-nitrophenyl)ethanamine; hydrochloride were compared for their activity against various cancer cell lines, showing promising antiproliferative effects .

Q & A

Q. What are the primary synthetic routes for 2-(4-Methoxy-3-nitrophenyl)ethanamine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves nitration of 4-methoxyphenyl precursors followed by reduction and amine functionalization. Key steps include:

  • Nitration : Introducing the nitro group at the 3-position of the methoxyphenyl ring using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Reductive amination : Converting the nitro group to an amine using catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .
  • Salt formation : Reaction with HCl to form the hydrochloride salt, enhancing solubility .
    Optimization involves adjusting solvent polarity (e.g., ethanol/water mixtures), inert gas purging to prevent oxidation, and monitoring reaction progress via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Purity assessment : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
  • Structural confirmation :
    • ¹H/¹³C NMR : Peaks for the methoxy group (δ ~3.8 ppm), aromatic protons (δ 6.8–8.2 ppm), and ethylamine chain (δ 2.7–3.1 ppm) .
    • Mass spectrometry (MS) : Molecular ion peak matching the theoretical mass (C₉H₁₁N₂O₃·HCl: ~246.67 g/mol) .
    • X-ray crystallography : For definitive bond-length/angle analysis, though this requires high-quality single crystals .

Q. What are the solubility properties of this compound in common laboratory solvents?

The hydrochloride salt exhibits high solubility in polar solvents like water (>50 mg/mL at 25°C) and methanol due to ionic interactions. Limited solubility is observed in non-polar solvents (e.g., hexane). Solubility profiles should be confirmed experimentally for buffer systems used in biological assays .

Advanced Research Questions

Q. How does the nitro group’s position (3-nitro vs. 4-nitro) on the phenyl ring influence reactivity and biological activity?

  • Reactivity : The 3-nitro group is meta-directing, reducing electrophilic substitution rates compared to para-substituted analogs. This impacts further functionalization (e.g., halogenation) .
  • Biological activity : Nitro positioning alters electronic effects on the aromatic ring, modulating interactions with target proteins (e.g., neurotransmitter receptors). Comparative studies with 4-nitro analogs show differences in IC₅₀ values in receptor-binding assays .

Q. What challenges arise in resolving stereochemical impurities during synthesis, and how can enantiomeric excess be quantified?

  • Chiral centers : If asymmetric synthesis is attempted (e.g., using chiral catalysts), side reactions may yield racemic mixtures.
  • Resolution methods : Use of chiral HPLC columns (e.g., Chiralpak® IA) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) .
  • Enantiomeric excess (ee) : Determined via polarimetry or NMR with chiral shift reagents .

Q. How can contradictory data in receptor-binding assays be analyzed?

  • Case example : Discrepancies in serotonin receptor affinity (e.g., 5-HT₂A vs. 5-HT₂C) may arise from assay conditions (e.g., pH, ionic strength).
  • Methodological adjustments :
    • Radiolabeled ligand competition assays (³H-ketanserin for 5-HT₂A) to quantify Ki values .
    • Surface Plasmon Resonance (SPR) for real-time kinetics of receptor-ligand interactions .
  • Data normalization : Control for batch-to-batch compound variability using internal standards .

Q. What computational tools are suitable for modeling interactions between this compound and biological targets?

  • Docking simulations : Software like AutoDock Vina or Schrödinger Suite to predict binding poses in receptor active sites .
  • Molecular Dynamics (MD) : GROMACS for assessing stability of ligand-receptor complexes over time .
  • QSAR models : Correlate structural features (e.g., nitro group electron-withdrawing effects) with activity data from analogs .

Q. How do structural modifications (e.g., fluorine substitution) alter pharmacokinetic properties?

  • Lipophilicity : Fluorine substitution (e.g., at the 4-position) increases logP, enhancing blood-brain barrier penetration .
  • Metabolic stability : Electron-withdrawing groups like nitro or fluoro reduce CYP450-mediated oxidation. In vitro microsomal assays (e.g., human liver microsomes) quantify metabolic half-lives .

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